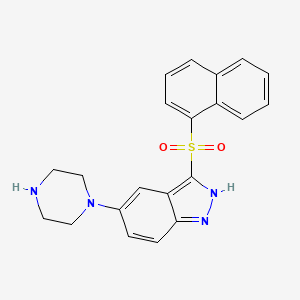

SAM-315

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-naphthalen-1-ylsulfonyl-5-piperazin-1-yl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S/c26-28(27,20-7-3-5-15-4-1-2-6-17(15)20)21-18-14-16(8-9-19(18)23-24-21)25-12-10-22-11-13-25/h1-9,14,22H,10-13H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYOVZCDHYOEKDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC3=C(NN=C3C=C2)S(=O)(=O)C4=CC=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

744218-85-7 | |

| Record name | WAY-255315 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0744218857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WAY-255315 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF9MF92XFM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Discovery and development of LTX-315 for cancer therapy

An In-depth Technical Guide on the Discovery, Development, and Mechanism of Action of LTX-315

For Researchers, Scientists, and Drug Development Professionals

Abstract

LTX-315 is a first-in-class oncolytic peptide that has emerged as a promising immunotherapeutic agent for the treatment of solid tumors. Derived from bovine lactoferricin (B1576259), this synthetic 9-mer cationic peptide exerts a dual mechanism of action: direct tumor cell lysis and robust stimulation of a systemic, tumor-specific immune response. Administered intratumorally, LTX-315 rapidly disrupts the plasma and mitochondrial membranes of cancer cells, leading to immunogenic cell death (ICD). This process releases a cascade of damage-associated molecular patterns (DAMPs), which in turn recruit and activate innate immune cells, leading to the maturation of dendritic cells and the subsequent priming of tumor-infiltrating T cells. Preclinical studies have consistently demonstrated the potent anti-tumor efficacy of LTX-315 in various cancer models, including melanoma, sarcoma, and breast cancer, often resulting in complete tumor regression and long-lasting immunological memory. Clinical trials in patients with advanced solid tumors have shown that LTX-315 is well-tolerated and can induce both local and systemic anti-tumor responses, including the regression of non-injected, distant tumors (abscopal effect). This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of LTX-315, with a focus on the experimental data and protocols that underpin its therapeutic potential.

Discovery and Optimization

LTX-315 was developed through a systematic process of rational drug design, originating from the naturally occurring host defense peptide, bovine lactoferricin (LfcinB).[1] Structure-activity relationship (SAR) studies identified a helical segment of LfcinB as crucial for its cytotoxic activity. This led to the de novo design of a series of 9-mer cationic peptides, optimizing for enhanced anti-cancer potency and selectivity against cancer cells over normal cells.[2]

The final lead candidate, LTX-315, is a synthetic 9-mer peptide with the amino acid sequence K-K-W-W-K-K-W-Dip-K-NH2. A key modification was the incorporation of the bulky, non-natural hydrophobic amino acid 3,3-diphenylalanine (Dip), which significantly enhanced its membranolytic and oncolytic properties.[3] LTX-315's amphipathic structure, with cationic residues on one face and hydrophobic residues on the other, is critical for its interaction with and disruption of the negatively charged membranes characteristic of cancer cells.[3]

Mechanism of Action

LTX-315's therapeutic effect is rooted in a dual mechanism that bridges direct oncolysis with the induction of a powerful and lasting anti-tumor immune response.

Direct Oncolysis via Membrane Disruption

Upon intratumoral injection, the cationic LTX-315 peptide preferentially interacts with the anionic components of cancer cell membranes. This interaction leads to rapid membrane permeabilization and disruption of both the plasma and mitochondrial membranes.[2][4] This membranolytic action results in necrotic cell death, a key feature that distinguishes it from apoptotic cell death induced by many conventional chemotherapies.[5]

Induction of Immunogenic Cell Death (ICD)

The necrotic death induced by LTX-315 is immunogenic, meaning it triggers an immune response. The disruption of tumor cells leads to the release of Damage-Associated Molecular Patterns (DAMPs) into the tumor microenvironment.[1][2] Key DAMPs released include:

-

ATP: Acts as a "find-me" signal to attract antigen-presenting cells (APCs) like dendritic cells (DCs).[6][7]

-

Calreticulin (CRT): Translocates to the cell surface before lysis, acting as an "eat-me" signal for phagocytosis by DCs.[6]

-

High-Mobility Group Box 1 (HMGB1): A nuclear protein that, when released, acts as a pro-inflammatory cytokine and promotes DC maturation.[1][6]

-

Cytochrome c: Released from damaged mitochondria, it also contributes to the inflammatory response.[1][8]

dot

Caption: Mechanism of action of LTX-315.

T-Cell Priming and Systemic Immunity

The release of DAMPs and tumor antigens creates an inflammatory tumor microenvironment that promotes the maturation of dendritic cells.[4][9] Recent studies have shown that this process is dependent on the MyD88 signaling pathway, which is downstream of Toll-like receptors (TLRs) that recognize DAMPs.[4] Mature DCs then migrate to draining lymph nodes to present tumor antigens to naive T cells, leading to the priming and activation of tumor-specific CD8+ cytotoxic T lymphocytes.

These activated T cells then traffic back to the tumor, as well as to distant metastatic sites, to mediate tumor cell killing.[2] This induction of a systemic immune response is crucial for the observed abscopal effects, where the local treatment of one tumor leads to the regression of untreated tumors elsewhere in the body.[1]

dot

Caption: LTX-315 induced DC maturation pathway.

Quantitative Data

In Vitro Cytotoxicity

LTX-315 has demonstrated potent cytotoxic activity against a broad range of human cancer cell lines, including those resistant to standard chemotherapeutic agents. The mean IC50 values are summarized below.

| Histological Origin | Number of Cell Lines | Mean IC50 Range (µM) |

| Lymphoma | 10 | < 5 |

| Leukemia | 6 | 5 - 15 |

| Colon Cancer | 7 | 5 - 15 |

| Melanoma | 6 | < 5 |

| Breast Cancer | 5 | 5 - 15 |

| Ovarian Cancer | 5 | 5 - 15 |

| Prostate Cancer | 2 | 5 - 15 |

| Lung Cancer | 7 | 5 - 15 |

| Renal Cancer | 2 | 5 - 15 |

| CNS Cancer | 6 | 5 - 15 |

| Normal Fibroblasts (MRC-5) | 1 | > 15 |

| Normal Endothelial Cells (HUV-EC-C) | 1 | > 15 |

| Data adapted from the supplementary information of Haug et al., J Med Chem, 2016.[3] |

Preclinical Efficacy

Intratumoral administration of LTX-315 has resulted in significant anti-tumor effects in various preclinical models.

| Cancer Type | Animal Model | Treatment Regimen | Outcome | Reference |

| Melanoma (B16) | Mouse (orthotopic) | 1 mg/injection, daily for 3 days | 80% complete regression | [2] |

| Fibrosarcoma (MCA205) | Mouse | 300 µ g/injection | Tumor necrosis and immune infiltration | [6] |

| Mesenchymal Sarcoma (rTMSC) | Rat (metastatic) | 1 mg/injection (i.t.) | Complete regression of injected and distant tumors | [1] |

| Melanoma (Braf/Pten-driven) | Mouse (genetic model) | Not specified | Profound anti-tumor effects | [5] |

| Soft Tissue Sarcoma (Kras/p53-driven) | Mouse (genetic model) | Not specified | Delayed progression | [5] |

Clinical Trial Results

Clinical studies have evaluated the safety and efficacy of LTX-315 as a monotherapy and in combination with checkpoint inhibitors.

| Trial Phase | Cancer Types | Treatment | Key Outcomes | Reference |

| Phase I (NCT01986426) | Advanced Solid Tumors | LTX-315 monotherapy | 28% Stable Disease (SD); 29% of patients had ≥30% volume reduction in injected tumors; 86% of biopsies showed increased CD8+ T cells. | [10] |

| Phase I/II (NCT01986426) | Triple-Negative Breast Cancer (TNBC) | LTX-315 + Pembrolizumab | 17% Partial Response (PR), 25% SD in evaluable patients. | [11] |

| Phase I/II (NCT01986426) | Melanoma | LTX-315 + Ipilimumab | 33% SD in evaluable patients. | [11] |

| Phase II (NCT05188729) | Basal Cell Carcinoma (BCC) | LTX-315 monotherapy | ~51% complete histological clearance; 86% overall reduction in tumor size. | [12][13] |

Clinical Safety and Tolerability

In the Phase I study (NCT01986426), LTX-315 was generally well-tolerated.

| Adverse Event Type | Most Common Grade 1-2 Events | Most Common Grade 3-4 Events |

| Treatment-Related | Transient hypotension (46%), flushing (28%), injection site reactions (38%) | Hypersensitivity/anaphylaxis (10%) |

| Data from Spicer et al., Clin Cancer Res, 2021.[10] |

Experimental Protocols

Solid-Phase Peptide Synthesis of LTX-315

This protocol outlines the general procedure for synthesizing LTX-315 (K-K-W-W-K-K-W-Dip-K-NH2) using Fmoc/tBu solid-phase peptide synthesis (SPPS).

References

- 1. Intratumoral treatment of one tumor lesion with LTX-315 induces complete tumor regression and long-term specific protective immune responses in a metastatic rodent tumor model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lytixbiopharma.com [lytixbiopharma.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. LTX-315 triggers anticancer immunity by inducing MyD88-dependent maturation of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. verrica.com [verrica.com]

- 6. The oncolytic peptide LTX-315 triggers immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The oncolytic peptide LTX-315 induces cell death and DAMP release by mitochondria distortion in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | LTX-315 triggers anticancer immunity by inducing MyD88-dependent maturation of dendritic cells [frontiersin.org]

- 10. Safety, Antitumor Activity, and T-cell Responses in a Dose-Ranging Phase I Trial of the Oncolytic Peptide LTX-315 in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ascopubs.org [ascopubs.org]

- 12. trial.medpath.com [trial.medpath.com]

- 13. onclive.com [onclive.com]

LTX-315: A Technical Guide to its Oncostatic Action via Tumor Cell Membrane Disruption

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LTX-315 is a first-in-class oncolytic peptide that has demonstrated potent anticancer activity through a unique mechanism of action revolving around the disruption of tumor cell membrane integrity. This technical guide provides an in-depth analysis of LTX-315's effects on cancer cells, with a focus on its membranolytic properties and the subsequent induction of immunogenic cell death (ICD). By presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways, this document aims to serve as a comprehensive resource for researchers and drug development professionals in the field of oncology.

Introduction to LTX-315

LTX-315 is a synthetic 9-mer cationic peptide derived from bovine lactoferricin.[1] Its design has been optimized to enhance its oncolytic properties while minimizing toxicity to normal cells. The primary mechanism of action of LTX-315 is the rapid and irreversible disruption of the plasma and mitochondrial membranes of cancer cells.[2][3] This membranolytic activity leads to necrotic cell death and the release of a variety of damage-associated molecular patterns (DAMPs), which in turn stimulates a robust and systemic anti-tumor immune response.[2][4][5]

Mechanism of Action: Disruption of Membrane Integrity

The oncolytic effect of LTX-315 is initiated by its electrostatic interaction with the negatively charged components of tumor cell membranes, such as phosphatidylserine, which are more abundant on the outer leaflet of cancer cells compared to normal cells.[3] This interaction leads to a cascade of events that compromise membrane integrity.

Plasma Membrane Permeabilization

LTX-315 directly interacts with the tumor cell plasma membrane, causing rapid and severe disruption.[6] This leads to the loss of membrane integrity, as evidenced by the uptake of membrane-impermeable dyes like propidium (B1200493) iodide (PI).[7] The lytic mode of action results in the release of intracellular contents, including lactate (B86563) dehydrogenase (LDH), into the extracellular environment.[8]

Mitochondrial Membrane Disruption

In addition to its effects on the plasma membrane, LTX-315 also targets and permeabilizes mitochondrial membranes.[9] This leads to the dissipation of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors such as cytochrome c from the intermembrane space into the cytosol.[9][10] The disruption of mitochondrial function further contributes to cell death.

The dual action of LTX-315 on both the plasma and mitochondrial membranes ensures a rapid and efficient killing of cancer cells.

Caption: Mechanism of LTX-315-induced oncolysis.

Quantitative Analysis of LTX-315's Lytic Activity

The oncolytic potency of LTX-315 has been quantified across a range of cancer cell lines. The following tables summarize key data from preclinical studies.

In Vitro Cytotoxicity (IC50) of LTX-315

The half-maximal inhibitory concentration (IC50) values demonstrate the potent cytotoxic effect of LTX-315 on various human cancer cell lines, including those resistant to standard chemotherapeutic agents.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A375 | Melanoma | 17 (after 60 min) | [10] |

| B16F10 | Melanoma | 12.3 - 27.6 | [3] |

| CT26 | Colon Carcinoma | Not Specified | |

| 4T1 | Breast Cancer | Not Specified | |

| Lewis Lung Carcinoma | Lung Carcinoma | Not Specified | |

| A20 | B-cell Lymphoma | Not Specified | |

| RMA | T-cell Lymphoma | Not Specified |

Kinetics of Damage-Associated Molecular Pattern (DAMP) Release

The disruption of the cell membrane by LTX-315 leads to the rapid release of DAMPs, which are crucial for initiating an anti-tumor immune response.

| DAMP | Cell Line | Time to Release | Method | Reference |

| ATP | U2OS | Minutes | Bioluminescence Assay | [11] |

| HMGB1 | A375 | Gradual increase over 60 min | Western Blot | [7][10] |

| Calreticulin (B1178941) | U2OS | Peak at 6 hours | Immunofluorescence | [4][12] |

| Cytochrome c | A375 | Evident within minutes | Western Blot | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of LTX-315 on tumor cell membrane integrity.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from cells with damaged plasma membranes.

Objective: To measure the cytotoxicity of LTX-315 by quantifying LDH release.

Materials:

-

Target cancer cells

-

LTX-315

-

96-well plates

-

Cell culture medium

-

LDH cytotoxicity assay kit (e.g., from Thermo Fisher Scientific, Promega, or Roche)

-

Microplate reader

Procedure:

-

Seed target cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Treat the cells with various concentrations of LTX-315 for the desired time points (e.g., 1, 2, 4, 6 hours).

-

Include control wells:

-

Spontaneous LDH release (untreated cells)

-

Maximum LDH release (cells treated with a lysis buffer provided in the kit)

-

Medium background control (medium only)

-

-

After incubation, centrifuge the plate at 250 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Add 50 µL of the stop solution to each well.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Caption: Workflow for the LDH cytotoxicity assay.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay measures the dissipation of the mitochondrial membrane potential using fluorescent dyes such as TMRE or JC-1.

Objective: To assess the effect of LTX-315 on mitochondrial integrity.

Materials:

-

Target cancer cells

-

LTX-315

-

Fluorescent dye (e.g., TMRE or JC-1)

-

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization

-

Fluorescence microscope or flow cytometer

Procedure (using TMRE):

-

Seed cells in a suitable format for microscopy or flow cytometry.

-

Treat cells with LTX-315 at various concentrations and for different durations.

-

In the final 30 minutes of treatment, add TMRE (e.g., 100 nM) to the culture medium.

-

Wash the cells with pre-warmed PBS.

-

Analyze the cells using a fluorescence microscope or a flow cytometer. A decrease in red fluorescence intensity indicates mitochondrial membrane depolarization.

Signaling Pathways and Immunogenic Cell Death

The disruption of the tumor cell membrane by LTX-315 is not merely a lytic event but a trigger for a complex cascade of signaling events that culminate in immunogenic cell death.

Immediate Cellular Responses

The initial breach of the plasma membrane is likely to cause a rapid influx of ions, such as Ca2+, which can trigger various intracellular stress responses. While the direct intracellular signaling cascade initiated by LTX-315 in tumor cells is an area of ongoing research, the downstream consequences are well-documented.

Induction of Immunogenic Cell Death (ICD)

LTX-315 is a potent inducer of ICD, a form of regulated cell death that is capable of activating an adaptive immune response against tumor antigens.[4] The key hallmarks of ICD induced by LTX-315 include:

-

Surface exposure of calreticulin (CRT): An "eat-me" signal for dendritic cells.[4][12]

-

Release of ATP: A "find-me" signal that attracts immune cells.[11]

-

Release of High Mobility Group Box 1 (HMGB1): A potent pro-inflammatory cytokine.[7][10]

These DAMPs act on various pattern recognition receptors (PRRs) on antigen-presenting cells (APCs), such as dendritic cells (DCs), leading to their maturation and activation.

Downstream Immune Activation

The activation of DCs by DAMPs released from LTX-315-treated tumor cells leads to the presentation of tumor antigens to T cells. This process is dependent on the MyD88 signaling pathway and results in the activation of NF-κB and MAPK signaling pathways in DCs.[8][13] The ultimate outcome is the generation of a robust, tumor-specific T-cell response, leading to the infiltration of cytotoxic T lymphocytes (CTLs) into the tumor microenvironment and the eradication of cancer cells.[5]

Caption: Signaling pathway of LTX-315-induced immunogenic cell death.

Conclusion

LTX-315 represents a promising new modality in cancer immunotherapy. Its ability to directly and rapidly kill tumor cells through membrane disruption, coupled with the induction of a potent and specific anti-tumor immune response, positions it as a valuable agent for the treatment of solid tumors. The data and protocols presented in this technical guide provide a solid foundation for further research and development of LTX-315 and other oncolytic peptides. The continued elucidation of the intricate molecular events following LTX-315-induced membrane disruption will undoubtedly pave the way for novel combination therapies and improved clinical outcomes for cancer patients.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. lytixbiopharma.com [lytixbiopharma.com]

- 3. mdpi.com [mdpi.com]

- 4. The oncolytic peptide LTX-315 triggers immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. verrica.com [verrica.com]

- 6. lytixbiopharma.com [lytixbiopharma.com]

- 7. researchgate.net [researchgate.net]

- 8. LTX-315 triggers anticancer immunity by inducing MyD88-dependent maturation of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The oncolytic peptide LTX-315 kills cancer cells through Bax/Bak-regulated mitochondrial membrane permeabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The oncolytic peptide LTX-315 induces cell death and DAMP release by mitochondria distortion in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | LTX-315 triggers anticancer immunity by inducing MyD88-dependent maturation of dendritic cells [frontiersin.org]

Preclinical Efficacy and Safety of LTX-315: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LTX-315 is a first-in-class oncolytic peptide designed for intratumoral administration. Derived from bovine lactoferricin, this synthetic 9-mer cationic peptide has demonstrated significant preclinical efficacy against a range of cancer types. Its primary mechanism of action involves the induction of immunogenic cell death (ICD), which not only leads to the direct lysis of tumor cells but also stimulates a robust and systemic anti-tumor immune response. This guide provides a comprehensive overview of the preclinical data on the efficacy and safety of LTX-315, details key experimental protocols, and visualizes its mechanism of action.

Efficacy Data

The preclinical efficacy of LTX-315 has been evaluated in various syngeneic and genetically engineered mouse models, demonstrating significant anti-tumor activity both as a monotherapy and in combination with other cancer treatments. Intratumoral administration of LTX-315 has been shown to induce complete regression of tumors and establish long-term, tumor-specific immunological memory.[1][2][3]

Monotherapy Efficacy

LTX-315 monotherapy has shown potent oncolytic activity, leading to tumor necrosis and complete regression in a significant percentage of treated animals across different tumor models.[1][4]

| Tumor Model | Animal Model | Key Efficacy Outcomes | Reference |

| B16 Melanoma | C57BL/6 Mice | 80% complete regression of orthotopic tumors.[1] Cured mice were protected against re-challenge. | [1] |

| MCA205 Sarcoma | C57BL/6 Mice | Complete regression of small tumors (20–25 mm²).[1] | [1] |

| Rat Fibrosarcoma | PVG Rats | Complete regression in all treated animals; induced an abscopal effect, leading to the regression of distal, non-treated lesions.[4] | [4] |

| TS/A Breast Carcinoma | BALB/c Mice | High-dose (600 µg daily for 3 days) monotherapy resulted in a 60% tumor eradication rate.[5] | [5] |

Combination Therapy Efficacy

The immunomodulatory effects of LTX-315 make it an ideal candidate for combination therapies, particularly with immune checkpoint inhibitors and chemotherapy. Preclinical studies have demonstrated synergistic effects, leading to enhanced tumor eradication and survival.

| Combination Partner | Tumor Model | Animal Model | Key Efficacy Outcomes | Reference |

| Anti-CTLA-4 | MCA205 Sarcoma | C57BL/6 Mice | Significant synergistic effect in treating larger tumors (>40 mm²).[1] Overcame resistance to CTLA-4 blockade.[6] | [1][6] |

| Anti-PD-1 | MCA205 Sarcoma | C57BL/6 Mice | Synergistic anti-tumor effect compared to monotherapy. | |

| Doxorubicin | 4T1 Breast Cancer | BALB/c Mice | Strong additive anti-tumoral effect, leading to complete regression in the majority of animals. | |

| Cyclophosphamide | A20 B-cell Lymphoma | BALB/c Mice | Enhanced anti-cancer efficacy compared to monotherapy. | |

| Radiation Therapy (RT) | TS/A Breast Carcinoma | BALB/c Mice | Combination of high-dose LTX-315 and RT led to 80-100% eradication of the primary tumor. When combined with an anti-CTLA-4 antibody, this regimen also demonstrated significant control of abscopal tumors.[5] | [5] |

Safety and Tolerability Profile

Preclinical studies have consistently demonstrated a favorable safety profile for LTX-315, with selective activity against cancer cells and lower toxicity toward normal cells.[1]

| Study Type | Animal Model | Key Safety Findings | Reference |

| General Observation | Mice | Intratumoral injections of 1 mg/day for three consecutive days showed no signs of systemic adverse events.[1] | [1] |

| In Vitro Cytotoxicity | Human Melanoma Cells (A375) vs. Normal Cells | LTX-315 is highly effective against both drug-resistant and drug-sensitive cancer cells, with lower activity against normal cells.[1] | [1] |

| Erythrocyte Toxicity | N/A | LTX-315 has relatively low toxicity on cells lacking mitochondria, such as erythrocytes.[3] | [3] |

Note: Specific quantitative preclinical toxicology data, such as LD50 values, were not detailed in the reviewed literature.

Mechanism of Action

LTX-315 exerts its oncolytic and immunomodulatory effects through a multi-faceted mechanism of action that begins with the disruption of the tumor cell membrane and culminates in the activation of a systemic anti-tumor immune response.

Direct Oncolytic Effect

As a cationic and amphipathic peptide, LTX-315 preferentially interacts with the anionic components of cancer cell membranes, leading to membrane destabilization and lysis.[7] This membranolytic activity extends to intracellular organelles, particularly the mitochondria, causing their disruption.[3][8] This direct killing of tumor cells results in unregulated necrosis.[3]

Induction of Immunogenic Cell Death (ICD)

The lytic cell death induced by LTX-315 is immunogenic in nature, characterized by the release of Damage-Associated Molecular Patterns (DAMPs). These include:

-

ATP: Acts as a "find-me" signal to attract antigen-presenting cells (APCs).[8][9]

-

High Mobility Group Box 1 (HMGB1): A potent pro-inflammatory cytokine.[8][9]

-

Tumor Antigens: The release of a broad spectrum of tumor antigens provides the basis for a specific T-cell response.[1]

Reprogramming the Tumor Microenvironment

The release of DAMPs and tumor antigens initiates a cascade of immune events that transform the tumor microenvironment from "cold" (immunosuppressive) to "hot" (immuno-active).[10] This involves:

-

Dendritic Cell (DC) Maturation and Activation: DAMPs, along with tumor-derived nucleic acids, activate DCs through Toll-like Receptor (TLR) signaling, in a MyD88-dependent manner.[11][12] LTX-315 can also directly activate TLR7.[11][12]

-

T-Cell Infiltration and Activation: Mature DCs migrate to draining lymph nodes and present tumor antigens to T-cells, leading to the priming and activation of tumor-specific CD4+ and CD8+ T-cells. These effector T-cells then infiltrate the tumor, leading to further tumor cell killing.[1]

-

Reduction of Immunosuppressive Cells: Treatment with LTX-315 has been shown to decrease the local abundance of immunosuppressive cells such as regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[6]

Experimental Protocols

In Vivo Tumor Models

1. B16 Melanoma Model

-

Animal Model: Syngeneic C57BL/6 mice.

-

Tumor Inoculation: Subcutaneous injection of B16F10 melanoma cells (e.g., 1.5 x 10⁵ cells) into the flank.[12]

-

Treatment Protocol:

-

Efficacy Assessment: Tumor growth is monitored by caliper measurements. Survival is also a key endpoint.[12]

-

Immunological Analysis: Tumors and draining lymph nodes are harvested for analysis of immune cell infiltration (e.g., CD8+ T-cells, DCs) by flow cytometry and immunohistochemistry.[12]

2. MCA205 Sarcoma Model

-

Animal Model: Syngeneic C57BL/6 mice.

-

Tumor Inoculation: Subcutaneous injection of MCA205 sarcoma cells.

-

Treatment Protocol:

-

Intratumoral injection of LTX-315.

-

For combination therapy with checkpoint inhibitors, anti-CTLA-4 or anti-PD-1 antibodies are administered intraperitoneally prior to LTX-315 treatment.

-

-

Efficacy Assessment: Tumor growth is measured, and survival is monitored. The abscopal effect on distant, non-injected tumors can also be evaluated.

In Vitro Assays

1. Cell Viability Assay

-

Cell Lines: Human melanoma cell lines (e.g., A375) and various other cancer cell lines.

-

Methodology: Cells are treated with varying concentrations of LTX-315. Cell viability can be assessed using assays such as the MTT assay, which measures metabolic activity.

-

Endpoint: Determination of the concentration of LTX-315 that causes 50% inhibition of cell viability (IC50).

2. DAMP Release Assay

-

Cell Lines: Cancer cell lines of interest.

-

Methodology: Cells are treated with LTX-315, and the supernatant is collected at various time points.

-

Analysis: The presence of DAMPs in the supernatant is quantified using specific assays, such as ELISA for HMGB1 and Cytochrome c, and a luciferin-based assay for ATP.[8][9]

Visualizations

LTX-315 Mechanism of Action

Caption: Overview of LTX-315's oncolytic and immunomodulatory mechanism of action.

Signaling Pathway of Immune Activation by LTX-315

Caption: Signaling cascade for dendritic cell activation initiated by LTX-315.

Experimental Workflow for In Vivo Efficacy Study

Caption: A generalized workflow for preclinical in vivo efficacy studies of LTX-315.

Conclusion

The preclinical data for LTX-315 strongly support its potential as a novel oncolytic immunotherapy. Its ability to induce immunogenic cell death and reprogram the tumor microenvironment provides a strong rationale for its clinical development, both as a monotherapy and in combination with other anti-cancer agents. The favorable safety profile observed in preclinical models further enhances its therapeutic potential. Ongoing and future clinical trials will be crucial in translating these promising preclinical findings into effective cancer therapies for patients.

References

- 1. lytixbiopharma.com [lytixbiopharma.com]

- 2. Intratumoral treatment of one tumor lesion with LTX-315 induces complete tumor regression and long-term specific protective immune responses in a metastatic rodent tumor model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The oncolytic peptide LTX-315 triggers necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oncolytic peptide LTX-315 induces an immune-mediated abscopal effect in a rat sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LTX-315-enabled, radiotherapy-boosted immunotherapeutic control of breast cancer by NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The oncolytic peptide LTX-315 overcomes resistance of cancers to immunotherapy with CTLA4 checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The oncolytic peptide LTX-315 induces cell death and DAMP release by mitochondria distortion in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The oncolytic peptide LTX-315 induces cell death and DAMP release by mitochondria distortion in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. LTX-315 triggers anticancer immunity by inducing MyD88-dependent maturation of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

LTX-315: A Technical Deep Dive into a First-in-Class Oncolytic Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LTX-315 is a de novo designed, first-in-class oncolytic peptide currently under clinical investigation for the treatment of various solid tumors.[1][2] This 9-mer cationic peptide is a synthetic analog of bovine lactoferricin, optimized for potent and selective anticancer activity.[3][4] Its unique mechanism of action, which involves direct tumor cell lysis and subsequent immunostimulation, positions it as a promising agent in the field of cancer immunotherapy. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to LTX-315.

Chemical Structure of LTX-315

LTX-315 is a synthetic peptide with the amino acid sequence Lys-Lys-Trp-Trp-Lys-Lys-Trp-Dip-Lys-NH2 .[1][3] A key feature of its structure is the incorporation of the non-coded, bulky hydrophobic amino acid 3,3-diphenylalanine (Dip) at the eighth position.[1] The peptide's cationic nature, conferred by the multiple lysine (B10760008) (Lys) residues, and its hydrophobicity, driven by the tryptophan (Trp) and Dip residues, are crucial for its oncolytic activity.[1][3] This amphipathic design facilitates its interaction with and disruption of the negatively charged membranes of cancer cells.[1][5]

Mechanism of Action: A Dual Approach to Cancer Therapy

The therapeutic effect of LTX-315 is characterized by a two-pronged attack on solid tumors: direct oncolysis and robust immune system activation.[2][6]

Direct Oncolysis via Membrane Disruption

Upon intratumoral injection, LTX-315 rapidly targets and disrupts the plasma membrane of cancer cells.[5][6] This membranolytic activity is a direct physical process, making it effective against both drug-sensitive and drug-resistant cancer cell lines.[5] The initial interaction is electrostatic, with the positively charged lysine residues of LTX-315 binding to the anionic components that are more abundant on the surface of cancer cells compared to normal cells.[1][5] Following this initial binding, the hydrophobic residues penetrate the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately, rapid necrotic cell death.[1][6]

Beyond the plasma membrane, LTX-315 also targets and permeabilizes mitochondrial membranes.[4][5][7] This leads to the release of pro-apoptotic factors such as cytochrome c and the generation of reactive oxygen species (ROS), further contributing to tumor cell demise.[7][8]

Induction of an Immunogenic Cell Death (ICD) Cascade

The lytic cell death induced by LTX-315 is immunogenic, meaning it triggers a potent anti-tumor immune response.[6] The disruption of tumor cells leads to the release of a host of Damage-Associated Molecular Patterns (DAMPs) into the tumor microenvironment.[6][8] Key DAMPs released upon LTX-315 treatment include:

-

Adenosine triphosphate (ATP): Acts as a "find-me" signal to attract antigen-presenting cells (APCs), such as dendritic cells (DCs), to the tumor site.[8]

-

High-Mobility Group Box 1 (HMGB1): A nuclear protein that, when released, acts as a pro-inflammatory cytokine and promotes DC maturation.[8]

-

Cytochrome c: Released from damaged mitochondria, it can also act as a DAMP.[8]

-

Calreticulin (CRT): Its exposure on the surface of dying tumor cells acts as an "eat-me" signal for phagocytes.

The release of these DAMPs, along with a plethora of tumor-associated antigens (TAAs) from the lysed cells, effectively transforms the tumor into an in situ vaccine.[6][9]

Key Experimental Data

The preclinical and clinical development of LTX-315 is supported by a substantial body of experimental data. This section summarizes key quantitative findings and provides an overview of the methodologies used.

In Vitro Cytotoxicity

The cytotoxic activity of LTX-315 has been evaluated against a broad range of human and murine cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Table 1: In Vitro Cytotoxicity of LTX-315 (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) |

| MRC-5 | Normal Human Lung Fibroblast | 34.3 |

| A20 | Murine B-cell Lymphoma | 8.3 |

| AT84 | Murine Oral Squamous Cell Carcinoma | 11 |

| B16F10 | Murine Melanoma | ~5-15 |

| A375 | Human Melanoma | ~5-15 |

| Various other cancer cell lines | Breast, Colon, Prostate, etc. | Generally in the range of 5-20 µM |

Data compiled from multiple sources.[9]

In Vivo Antitumor Efficacy

The antitumor effects of LTX-315 have been demonstrated in various preclinical xenograft and syngeneic tumor models. A common experimental design involves the subcutaneous implantation of tumor cells into immunocompetent or immunodeficient mice, followed by intratumoral injection of LTX-315.

Table 2: Summary of In Vivo Antitumor Activity of LTX-315

| Animal Model | Tumor Type | Treatment Regimen | Key Outcomes |

| C57BL/6 Mice | B16 Melanoma | Intratumoral injection | Complete tumor regression in a majority of animals; induction of a protective, long-lasting anti-tumor immunity.[6] |

| BALB/c Mice | A20 Lymphoma | Intratumoral injection | Significant tumor growth inhibition and increased survival. |

| Rat Model | Fibrosarcoma | Intratumoral injection | Complete regression of treated tumors and abscopal effects on distant, untreated tumors.[8] |

Immunomodulatory Effects

A critical aspect of LTX-315's mechanism of action is its ability to remodel the tumor microenvironment from an immunosuppressive to an immunostimulatory state. This is primarily achieved by promoting the infiltration and activation of effector T cells.

Table 3: Immunomodulatory Effects of LTX-315 in the Tumor Microenvironment

| Immune Cell Population | Change upon LTX-315 Treatment | Method of Analysis |

| CD8+ T cells (Cytotoxic T Lymphocytes) | Significant increase in infiltration | Immunohistochemistry (IHC), Flow Cytometry[8][10] |

| CD4+ T cells (Helper T cells) | Increased infiltration | IHC, Flow Cytometry[10] |

| Regulatory T cells (Tregs) | Decrease in relative abundance | Flow Cytometry[10] |

| Dendritic Cells (DCs) | Increased maturation and activation | Flow Cytometry[4] |

Experimental Protocols

This section provides a generalized overview of key experimental protocols used in the evaluation of LTX-315. For detailed, specific protocols, readers are encouraged to consult the primary literature.

MTT Cell Viability Assay

-

Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of LTX-315 for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo Xenograft/Syngeneic Tumor Model

-

Cell Preparation: Harvest and resuspend tumor cells in a suitable medium (e.g., PBS or Matrigel).

-

Tumor Implantation: Subcutaneously inject a defined number of tumor cells (e.g., 1 x 10^6) into the flank of the host animal (e.g., C57BL/6 mice for B16 melanoma).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the animals into treatment and control groups.

-

Intratumoral Injection: Inject LTX-315 directly into the tumor at a specified dose and schedule (e.g., daily for several days).

-

Efficacy Evaluation: Continue to monitor tumor volume and overall animal health. At the end of the study, tumors can be excised for further analysis (e.g., IHC, flow cytometry).

Flow Cytometry for Immune Cell Infiltration

-

Tumor Dissociation: Excise tumors and mechanically and enzymatically dissociate them into a single-cell suspension.

-

Cell Staining: Stain the cells with a cocktail of fluorescently labeled antibodies specific for different immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3).

-

Data Acquisition: Acquire data on a flow cytometer.

-

Data Analysis: Analyze the data using appropriate software to quantify the percentage and absolute number of different immune cell populations within the tumor.

Signaling Pathways Activated by LTX-315

The immunomodulatory effects of LTX-315 are mediated through the activation of specific signaling pathways, primarily in dendritic cells. The DAMPs released from lysed tumor cells, particularly nucleic acids, can engage Toll-like receptors (TLRs), leading to DC maturation and the production of pro-inflammatory cytokines.

LTX-315-Induced Dendritic Cell Maturation Pathway

Recent studies have shown that LTX-315 can directly activate TLR7, and that the overall immune response is dependent on the adaptor protein MyD88.[4] This leads to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, which are critical for the expression of co-stimulatory molecules (e.g., CD80, CD86) and the production of inflammatory cytokines.

Experimental Workflow for Signaling Pathway Analysis

The investigation of signaling pathways typically involves techniques such as Western blotting to detect the phosphorylation and activation of key signaling proteins.

Conclusion

LTX-315 represents a novel and promising approach in cancer immunotherapy. Its well-defined chemical structure gives rise to a dual mechanism of action that combines direct, rapid tumor cell killing with the induction of a robust and durable anti-tumor immune response. The comprehensive body of preclinical data, supported by detailed experimental protocols, provides a strong rationale for its ongoing clinical development. For researchers and drug development professionals, LTX-315 serves as a compelling example of how the principles of peptide chemistry and immunology can be harnessed to create innovative and effective cancer therapies.

References

- 1. lytixbiopharma.com [lytixbiopharma.com]

- 2. LTX-315 and adoptive cell therapy using tumor-infiltrating lymphocytes generate tumor specific T cells in patients with metastatic soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The oncolytic peptide LTX-315 induces cell death and DAMP release by mitochondria distortion in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. verrica.com [verrica.com]

- 5. researchgate.net [researchgate.net]

- 6. LTX-315 triggers anticancer immunity by inducing MyD88-dependent maturation of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Intratumoral treatment of one tumor lesion with LTX-315 induces complete tumor regression and long-term specific protective immune responses in a metastatic rodent tumor model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols: LTX-315 Intratumoral Injection in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

LTX-315 is a first-in-class, nine-amino-acid oncolytic peptide with a dual mechanism of action.[1][2][3] When injected directly into a solid tumor, it rapidly induces immunogenic cell death (ICD) by disrupting the plasma and mitochondrial membranes of cancer cells.[2][4] This lytic activity leads to the release of danger-associated molecular patterns (DAMPs) and tumor antigens, which in turn recruit and activate immune cells.[4][5][6] This process effectively transforms the tumor microenvironment from immunologically "cold" to "hot," characterized by a significant influx of effector T cells, and can lead to systemic, lasting anti-tumor immunity.[5][7][8]

These application notes provide a summary of preclinical data and detailed protocols for the intratumoral administration of LTX-315 in various mouse models, serving as a guide for researchers investigating its therapeutic potential.

Mechanism of Action

LTX-315's therapeutic effect is a multi-step process initiated by direct contact with tumor cells:

-

Membrane Disruption: As a cationic peptide, LTX-315 preferentially binds to the anionic components of cancer cell membranes, causing destabilization and lysis.[3][4]

-

Immunogenic Cell Death (ICD): The resulting necrotic cell death is immunogenic, releasing DAMPs such as ATP, High Mobility Group Box 1 (HMGB1), and calreticulin.[4][5][9]

-

Immune Activation: These signals recruit and mature dendritic cells (DCs) within the tumor bed.[3][4] Activated DCs then present tumor antigens to T cells.

-

T-Cell Infiltration and Systemic Response: This leads to the infiltration of CD4+ and CD8+ T cells into the tumor.[4][5][7] The resulting systemic immune response can target not only the primary, injected tumor but also distant, untreated lesions (an abscopal effect).[2][10]

-

Microenvironment Remodeling: LTX-315 reprograms the tumor microenvironment by decreasing immunosuppressive cells like Tregs and myeloid-derived suppressor cells (MDSCs).[7][11] Recent studies also show it can downregulate PD-L1 expression on tumor cells by targeting the ATP11B-CMTM6 axis, further enhancing the anti-tumor immune response.[9][12]

Experimental Protocols

The following protocols are generalized from multiple preclinical studies. Researchers should optimize parameters for their specific mouse strain, tumor model, and experimental goals.

Protocol 1: Monotherapy in Syngeneic Mouse Models

This protocol is suitable for evaluating the primary efficacy of LTX-315 in immunocompetent mice.

1. Materials and Reagents:

-

Animal Model: C57BL/6 or BALB/c mice (6-8 weeks old).

-

Tumor Cells: B16F10 melanoma, MCA205 sarcoma, or 4T1 triple-negative breast cancer cells.

-

LTX-315: Lyophilized powder, reconstituted in sterile Phosphate Buffered Saline (PBS) to a concentration of 20 mg/ml.[2]

-

Cell Culture Media: RPMI or DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Syringes: 0.3 mL insulin (B600854) syringes with 29-31G needles.

-

Calipers: For tumor measurement.

2. Experimental Workflow:

3. Procedure:

-

Tumor Inoculation: Subcutaneously inject 1.5 x 10^5 B16F10 cells (or other suitable cell line) in 100 µL of PBS into the right flank of the mice.[3]

-

Tumor Growth Monitoring: Allow tumors to establish and grow. Measure tumor dimensions with calipers every 1-2 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Treatment Initiation: Begin treatment when tumors reach a volume of approximately 60-100 mm³.[2]

-

Intratumoral Injection:

-

Post-Treatment Monitoring: Continue to monitor tumor growth and animal survival. Euthanize mice if tumors exceed 2 cm in diameter or if signs of distress are observed.[3]

-

Re-challenge (for cured mice): Mice that achieve complete tumor regression can be re-challenged with the same tumor cell line on the contralateral flank to assess for protective immunological memory.[3]

Protocol 2: Combination Therapy with Checkpoint Inhibitors

This protocol evaluates the synergistic potential of LTX-315 with immune checkpoint blockade.

1. Additional Materials:

-

Checkpoint Inhibitors: Anti-CTLA-4 (e.g., clone 9D9) and/or Anti-PD-L1/PD-1 antibodies.

-

Injection Buffer: Sterile, in vivo-grade PBS for antibody dilution.

2. Procedure:

-

Follow steps 1-3 from Protocol 1 for tumor establishment.

-

Treatment Administration:

-

LTX-315: Administer intratumorally as described in Protocol 1.

-

Checkpoint Inhibitors: Administer antibodies via intraperitoneal (i.p.) injection according to established protocols (e.g., 100-200 µg per dose on specified days, such as days 3, 6, and 9 post-tumor inoculation).

-

-

Monitoring and Analysis: Monitor tumor growth and survival as previously described. Analyze immune cell populations in tumors and spleens via flow cytometry or immunohistochemistry at the study endpoint to assess synergistic effects on the immune microenvironment.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative outcomes from published mouse model experiments.

Table 1: LTX-315 Monotherapy Efficacy

| Tumor Model | Mouse Strain | LTX-315 Dose & Schedule | Outcome | Reference |

| B16 Melanoma | C57BL/6 | 1 mg/inj, 3 consecutive days | 80% complete regression | [2] |

| MCA205 Sarcoma | C57BL/6 | Not specified | Complete regression of small tumors (20-25 mm²) | [2] |

| 4T1 Breast Cancer | BALB/c | Not specified | Controlled local and metastatic disease | [11] |

| Braf/Pten Melanoma | Genetic Model | Not specified | Delayed tumor progression, increased CD8+ T cell infiltration | [8][13] |

| Kras/P53 Sarcoma | Genetic Model | Not specified | Delayed tumor progression | [13] |

Table 2: LTX-315 Combination Therapy Efficacy

| Tumor Model | Combination Agent | Key Findings | Reference |

| Pancreatic (KPC) | Anti-PD-L1 | Significant inhibition of tumor growth compared to monotherapies | [12] |

| Pancreatic (KPC) | Anti-PD-1 | Significant inhibition of tumor growth compared to monotherapies | [12] |

| CTLA4-resistant tumors | Anti-CTLA-4 | Cured animals or caused tumor regressions with abscopal effects | [7] |

| 4T1 Breast Cancer | Doxorubicin (B1662922) | Strong additive anti-tumoral effect; complete regression in majority of animals | [5] |

| TS/A Breast Cancer | Radiotherapy | Eradication of a 3rd untreated lesion in up to 50% of mice | [11] |

Expected Results and Analysis

-

Tumor Growth Inhibition: Expect a significant delay in tumor growth or complete regression in LTX-315 treated groups compared to vehicle controls.

-

Histology: Histological analysis of treated tumors should reveal extensive hemorrhagic necrosis and a massive infiltration of immune cells, particularly CD3+, CD4+, and CD8+ T cells.[4][5]

-

Flow Cytometry: Analysis of tumor-infiltrating lymphocytes (TILs) is expected to show an increased frequency of activated (Granzyme B+, IFN-γ+) CD8+ T cells and a decrease in immunosuppressive cell populations.[12]

-

Abscopal Effect: In multi-tumor models, treatment of a single lesion may lead to the regression of distant, untreated tumors, indicating a systemic immune response.[2][10]

Conclusion

LTX-315 is a potent oncolytic peptide that leverages the host immune system to fight cancer. The protocols outlined here provide a framework for investigating its efficacy in preclinical mouse models. Its ability to remodel the tumor microenvironment makes it an especially promising agent for combination therapies with checkpoint inhibitors and other immunomodulatory drugs.[2][7]

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. lytixbiopharma.com [lytixbiopharma.com]

- 3. Frontiers | LTX-315 triggers anticancer immunity by inducing MyD88-dependent maturation of dendritic cells [frontiersin.org]

- 4. LTX-315 (Oncopore™): A short synthetic anticancer peptide and novel immunotherapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combining the oncolytic peptide LTX-315 with doxorubicin demonstrates therapeutic potential in a triple-negative breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intratumoral treatment of one tumor lesion with LTX-315 induces complete tumor regression and long-term specific protective immune responses in a metastatic rodent tumor model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The oncolytic peptide LTX-315 overcomes resistance of cancers to immunotherapy with CTLA4 checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. jitc.bmj.com [jitc.bmj.com]

- 12. Oncolytic peptide LTX-315 induces anti-pancreatic cancer immunity by targeting the ATP11B-PD-L1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. verrica.com [verrica.com]

LTX-315 for In Vivo Studies of Soft Tissue Sarcoma: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

LTX-315 is a first-in-class, 9-mer oncolytic peptide with a dual mechanism of action that holds significant promise for the treatment of solid tumors, including soft tissue sarcoma.[1][2] Derived from bovine lactoferricin, LTX-315 is designed for intratumoral administration.[2][3] Its primary mode of action is the direct lysis of cancer cells by disrupting their plasma and mitochondrial membranes.[2][4] This membranolytic activity leads to the release of tumor antigens and danger-associated molecular patterns (DAMPs), which in turn stimulates a robust and systemic anti-tumor immune response.[1][5][6] Preclinical and clinical studies have demonstrated the potential of LTX-315 to induce tumor necrosis, increase T-cell infiltration, and generate a lasting, tumor-specific immunity.[5][7][8]

These application notes provide a comprehensive overview of the use of LTX-315 in preclinical in vivo studies of soft tissue sarcoma, with detailed protocols and supporting data to guide researchers in their experimental design.

Mechanism of Action

LTX-315's oncolytic activity is initiated by its direct interaction with the tumor cell membrane, leading to membrane destabilization and cell lysis.[5][9] This rapid necrotic cell death results in the release of intracellular contents, including tumor-associated antigens (TAAs) and DAMPs such as HMGB1, ATP, and cytochrome c.[1][5][6] These molecules act as powerful immune adjuvants, recruiting and activating innate immune cells, particularly dendritic cells (DCs).[10] Activated DCs then process and present the released tumor antigens to T-cells, initiating a tumor-specific adaptive immune response characterized by the infiltration of cytotoxic CD8+ T-cells into the tumor microenvironment.[1][5] This localized immune activation can also lead to systemic anti-tumor effects, known as an abscopal effect, where non-injected, distant tumors also regress.[1][5]

Preclinical In Vivo Data

Rat Fibrosarcoma Model

A study utilizing a syngeneic rat fibrosarcoma model (rTMSC cells in PVG rats) demonstrated the potent anti-tumor efficacy of LTX-315.[1][5]

Table 1: Tumor Response and Survival in a Rat Fibrosarcoma Model Treated with LTX-315

| Treatment Group | Number of Animals | Complete Regression | Long-term Survivors |

| LTX-315 | 6 | 100% | 100% |

| Saline (Control) | 6 | 0% | 0% |

Data sourced from a study demonstrating complete regression in a rat fibrosarcoma model.[1][5]

Table 2: Immune Cell Infiltration in Primary and Distal Tumors

| Treatment Group | Tumor Site | CD3+ T-Cell Infiltration | CD8+ T-Cell Infiltration |

| LTX-315 | Primary (Injected) | Significantly Increased | Significantly Increased |

| LTX-315 | Distal (Non-injected) | Significantly Increased | Significantly Increased |

| Saline (Control) | Primary | Low | Low |

Qualitative summary based on immunohistochemical and flow cytometric analysis showing increased T-cell infiltration.[1][5]

Experimental Protocols

In Vivo Efficacy Study in a Syngeneic Rat Fibrosarcoma Model

This protocol is based on a study that demonstrated complete tumor regression and the induction of a systemic immune response.[1][5]

References

- 1. tandfonline.com [tandfonline.com]

- 2. lytixbiopharma.com [lytixbiopharma.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Oncolytic peptide LTX-315 induces an immune-mediated abscopal effect in a rat sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oncolytic peptide LTX-315 induces an immune-mediated abscopal effect in a rat sarcoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LTX-315 and adoptive cell therapy using tumor-infiltrating lymphocytes generate tumor specific T cells in patients with metastatic soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lytix Biopharma AS announces that LTX-315 with Adoptive Cell Therapy has been shown to generate tumor-specific T cells and stabilize the disease in patients with metastatic soft tissue sarcoma (STS). [prnewswire.com]

- 9. verrica.com [verrica.com]

- 10. LTX-315 triggers anticancer immunity by inducing MyD88-dependent maturation of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: LTX-315 for Melanoma Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

LTX-315 is a first-in-class oncolytic peptide with a dual mechanism of action that holds significant promise for the treatment of melanoma. It directly lyses tumor cells and stimulates a robust and systemic anti-tumor immune response.[1][2] These application notes provide a comprehensive overview of the experimental design for evaluating LTX-315 in melanoma, including detailed protocols for key in vitro and in vivo assays.

Mechanism of Action

LTX-315, a synthetic cationic peptide, acts by first disrupting the plasma membrane of cancer cells, leading to rapid necrotic cell death.[3][4] This lytic activity is followed by the release of Danger-Associated Molecular Patterns (DAMPs), including ATP, High Mobility Group Box 1 (HMGB1), and cytochrome c.[3][5][6] These DAMPs, in turn, activate antigen-presenting cells (APCs), particularly dendritic cells (DCs), through Toll-like receptor (TLR) signaling pathways, dependent on the MyD88 signal transducer.[7][8] The maturation of DCs leads to the priming and activation of tumor-specific T cells, resulting in an inflamed tumor microenvironment characterized by increased infiltration of CD8+ cytotoxic T lymphocytes and a reduction in immunosuppressive cells.[9][10] This localized immunogenic cell death can induce a systemic anti-tumor immune response, potentially leading to the regression of both treated and distant untreated lesions (abscopal effect).[1][2]

Signaling Pathway

Caption: LTX-315 mechanism of action in melanoma.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of LTX-315 on Melanoma Cells

| Cell Line | Assay | Time Point | IC50 (µM) | Reference |

| A375 (human) | MTT | 5 min | 30 | [3] |

| A375 (human) | MTT | 60 min | 17 | [3] |

| B16F1 (murine) | Not Specified | Not Specified | Not Specified | [11] |

Table 2: In Vivo Efficacy of LTX-315 in a Murine Melanoma Model

| Animal Model | Treatment | Outcome | Reference |

| B16 Melanoma | Intratumoral LTX-315 (1 mg/injection, 3 consecutive days) | 80% complete regression | [2] |

| B16F10 Melanoma in Myd88-/- mice | Intratumoral LTX-315 | Significantly reduced anticancer activity | [8][10] |

Experimental Protocols

In Vitro Assays

1. Cell Viability (MTT Assay)

This protocol determines the cytotoxic effect of LTX-315 on melanoma cells.

-

Materials:

-

Melanoma cell lines (e.g., A375, B16F10)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

LTX-315 peptide

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Seed melanoma cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of LTX-315 in serum-free medium.

-

Remove the culture medium from the cells and add 100 µL of the LTX-315 dilutions to the respective wells. Include untreated control wells.

-

Incubate for the desired time points (e.g., 5 min, 15 min, 1 hr, 24 hr) at 37°C and 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.

-

Remove the medium and add 100 µL of solubilization solution to each well.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

2. ATP Release Assay

This protocol measures the release of ATP, a key DAMP, from LTX-315-treated melanoma cells.

-

Materials:

-

Melanoma cells

-

LTX-315

-

ATP luciferase-based assay kit

-

Luminometer

-

-

Protocol:

-

Seed cells in a 96-well white-walled plate.

-

Treat cells with LTX-315 (e.g., 35 µM) for various time points (e.g., 1, 5, 15 minutes).[7]

-

Collect the supernatant.

-

Follow the manufacturer's instructions for the ATP assay kit to measure the luminescence of the supernatant.

-

Relate luminescence to ATP concentration using a standard curve.

-

3. HMGB1 Release Assay (Western Blot)

This protocol detects the translocation of HMGB1 from the nucleus to the extracellular space.

-

Materials:

-

Melanoma cells

-

LTX-315

-

Primary antibody against HMGB1

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and Western blot apparatus

-

Chemiluminescence detection system

-

-

Protocol:

-

Seed cells in 6-well plates and treat with LTX-315 (e.g., 35 µM) for different time points (e.g., 5, 15, 30, 60 minutes).[7]

-

Collect both the supernatant and the cell lysate.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with the anti-HMGB1 antibody followed by the secondary antibody.

-

Detect the signal using a chemiluminescence substrate.

-

4. Cytochrome c Release Assay (ELISA)

This protocol quantifies the release of cytochrome c into the cell culture supernatant.

-

Materials:

-

Melanoma cells

-

LTX-315

-

Cytochrome c ELISA kit

-

-

Protocol:

-

Seed cells and treat with LTX-315 (e.g., 35 µM) for various time points (e.g., 5, 15, 45 minutes).[7]

-

Collect and concentrate the supernatant.

-

Perform the ELISA according to the manufacturer's protocol.

-

Measure the absorbance and calculate the concentration of cytochrome c from a standard curve.

-

In Vivo Murine Melanoma Model

Caption: In vivo experimental workflow for LTX-315.

-

Animals: C57BL/6 mice.

-

Cell Line: B16F10 murine melanoma cells.

-

Protocol:

-

Subcutaneously inject 1 x 10^5 to 1 x 10^6 B16F10 cells into the flank of the mice.

-

Allow tumors to grow to a palpable size (e.g., 60-100 mm³).[1]

-

Randomize mice into treatment and control groups.

-

Administer LTX-315 via intratumoral injection (e.g., 1 mg in 50 µL saline) daily for a specified period (e.g., 3 consecutive days).[1] The control group receives vehicle (saline) injections.

-

Monitor tumor growth by measuring tumor dimensions with calipers and calculate tumor volume.

-

Monitor animal survival.

-

At the end of the study, or at specified time points, euthanize mice and harvest tumors for further analysis.

-

Analysis of Tumor-Infiltrating Lymphocytes (TILs)

1. Flow Cytometry

This protocol is for the immunophenotyping of TILs from tumor tissue.

-

Materials:

-

Tumor dissociation kit

-

Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3)

-

Flow cytometer

-

-

Protocol:

-

Excise tumors and mechanically and enzymatically dissociate them into a single-cell suspension using a tumor dissociation kit.

-

Filter the cell suspension to remove debris.

-

Perform red blood cell lysis if necessary.

-

Stain the cells with a viability dye to exclude dead cells.

-

Incubate the cells with a cocktail of fluorescently labeled antibodies.

-

For intracellular markers like FoxP3, perform fixation and permeabilization before staining.

-

Acquire data on a flow cytometer.

-

Analyze the data to quantify different immune cell populations within the tumor.

-

2. Immunohistochemistry (IHC)

This protocol allows for the visualization of immune cell infiltration and localization within the tumor tissue.

-

Materials:

-

Formalin-fixed, paraffin-embedded tumor sections

-

Primary antibodies against immune cell markers (e.g., CD3, CD4, CD8)

-

HRP-conjugated secondary antibody and detection system

-

Microscope

-

-

Protocol:

-

Deparaffinize and rehydrate the tumor sections.

-

Perform antigen retrieval.

-

Block endogenous peroxidase activity.

-

Incubate with the primary antibody.

-

Incubate with the secondary antibody.

-

Develop the signal using a chromogen substrate.

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the slides.

-

Examine the slides under a microscope to assess the presence and distribution of immune cells.

-

Combination Therapy

LTX-315 is being investigated in clinical trials in combination with immune checkpoint inhibitors, such as pembrolizumab (B1139204) (anti-PD-1), for the treatment of advanced melanoma.[12][13] The rationale is that LTX-315 can convert "cold" tumors (lacking immune infiltrate) into "hot" tumors, thereby sensitizing them to the effects of checkpoint blockade.[2]

Conclusion

LTX-315 represents a promising immunotherapeutic agent for melanoma. The protocols and data presented here provide a framework for the preclinical and translational investigation of LTX-315, facilitating further research into its efficacy and mechanism of action. The ability of LTX-315 to induce immunogenic cell death and reshape the tumor microenvironment makes it a strong candidate for both monotherapy and combination strategies in the fight against melanoma.

References

- 1. lytixbiopharma.com [lytixbiopharma.com]

- 2. lytixbiopharma.com [lytixbiopharma.com]

- 3. LTX-315 and adoptive cell therapy using tumor-infiltrating lymphocytes generate tumor specific T cells in patients with metastatic soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The oncolytic peptide LTX-315 kills cancer cells through Bax/Bak-regulated mitochondrial membrane permeabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lytixbiopharma.com [lytixbiopharma.com]

- 7. The oncolytic peptide LTX-315 induces cell death and DAMP release by mitochondria distortion in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell cycle progression data on human skin cancer cells with anticancer synthetic peptide LTX-315 treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. oncotarget.com [oncotarget.com]

- 11. Frontiers | LTX-315 triggers anticancer immunity by inducing MyD88-dependent maturation of dendritic cells [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. ASCO – American Society of Clinical Oncology [asco.org]

LTX-315: Application Notes and Protocols for Preclinical Cancer Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the oncolytic peptide LTX-315 in various preclinical cancer models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of LTX-315.

Introduction

LTX-315 is a first-in-class, 9-mer oncolytic peptide designed for intratumoral injection.[1] It exerts its anticancer effects through a dual mechanism of action: direct membranolytic activity on cancer cells and stimulation of a robust and systemic antitumor immune response.[2][3] LTX-315 induces immunogenic cell death (ICD), leading to the release of damage-associated molecular patterns (DAMPs) that reprogram the tumor microenvironment from "cold" to "hot" by promoting the infiltration and activation of immune cells.[4][5]

Mechanism of Action

LTX-315's primary mode of action is the disruption of cellular and mitochondrial membranes, leading to rapid necrotic cell death.[5][6] This process is characterized by the release of DAMPs, including calreticulin (B1178941) (CRT), ATP, and high mobility group box 1 (HMGB1).[4][7][8][9] These molecules act as danger signals that mature and activate dendritic cells (DCs). The activation of DCs is mediated, at least in part, through a MyD88-dependent signaling pathway involving Toll-like receptor 7 (TLR7).[5] Mature DCs then present tumor antigens to T cells, initiating a tumor-specific adaptive immune response characterized by the infiltration of CD8+ T cells into the tumor.[4][5]

Data Presentation: Dosage and Administration in Preclinical Models

The following tables summarize the dosages and administration schedules of LTX-315 used in various preclinical cancer models.

Table 1: LTX-315 Monotherapy in Preclinical Cancer Models

| Cancer Model | Animal Model | Cell Line | Dosage per Injection | Administration Schedule | Key Outcomes |

| Melanoma | C57BL/6J Mice | B16F10 | 1 mg | Intratumoral, daily for 3 consecutive days | Complete regression in 80% of animals; increased tumor-infiltrating T cells.[4] |

| Sarcoma | Athymic Nude Rats | rTMSC | 1 mg | Intratumoral, daily for 7 consecutive days | Complete tumor regression.[10] |

| Sarcoma | C57Bl/6 Mice | MCA205 | Not specified | Intratumoral | Complete regression of small tumors (20-25 mm²); CD4+ and CD8+ T-cell dependent.[4] |

Table 2: LTX-315 Combination Therapy in Preclinical Cancer Models

| Cancer Model | Animal Model | Cell Line | Combination Agent | LTX-315 Dosage | LTX-315 Schedule | Key Outcomes |

| Triple-Negative Breast Cancer | BALB/c Mice | 4T1 | Doxorubicin (B1662922) (Caelyx®) | 0.5 mg | Intratumoral, daily for 3 consecutive days | Significant tumor growth inhibition and 50% complete regression; increased survival.[11] |

| Sarcoma | C57Bl/6 Mice | MCA205 | Anti-CTLA4 mAb | Not specified | Intratumoral | Significant synergistic effect on tumor regression.[4] |

| Breast Carcinoma | BALB/c Mice | TS/A | Radiation Therapy | Not specified | Intratumoral | Boosted anticancer immunity and tumor control.[12] |

Experimental Protocols

The following are generalized protocols for in vivo studies with LTX-315 based on published preclinical research. Researchers should optimize these protocols for their specific experimental setup.

Protocol 1: Evaluation of LTX-315 Monotherapy in a Syngeneic Mouse Model

This protocol describes a typical workflow for assessing the efficacy of intratumorally administered LTX-315.

Materials:

-

Syngeneic tumor cells (e.g., B16F10 melanoma, MCA205 sarcoma)

-

6-8 week old immunocompetent mice (e.g., C57BL/6J)

-

LTX-315 peptide

-

Sterile Phosphate Buffered Saline (PBS)

-

Calipers for tumor measurement

-

Syringes and needles for injection

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1.5 x 10⁵ B16F10 cells) into the flank of each mouse.[5]

-

Tumor Growth Monitoring: Allow tumors to establish and grow. Begin treatment when tumors reach a predetermined size (e.g., 60-100 mm³ or 0.2-0.3 cm in diameter).[4][5]

-

Group Allocation: Randomly assign mice to treatment and control groups.

-

LTX-315 Reconstitution: Reconstitute LTX-315 powder in sterile PBS to the desired concentration (e.g., 20 mg/ml).[4]

-

Intratumoral Administration:

-

Treatment Schedule: Administer injections according to the planned schedule (e.g., once daily for three consecutive days).[4][5]

-

Efficacy Assessment:

-

Tumor Growth: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

-

Survival: Monitor mice for signs of distress and euthanize when tumors reach a humane endpoint. Record survival data.

-

-

Immunological Analysis (Optional): At the end of the study or at specific time points, tumors can be excised for analysis of immune cell infiltration (e.g., CD8+ T cells) by immunohistochemistry or flow cytometry.[4]

Protocol 2: Evaluation of LTX-315 in Combination with Chemotherapy

This protocol outlines a general procedure for assessing the synergistic effects of LTX-315 and a chemotherapeutic agent.

Procedure:

-

Tumor Implantation and Growth Monitoring: Follow steps 1 and 2 from Protocol 1.

-

Group Allocation: Randomly assign mice to four groups: Vehicle control, LTX-315 alone, chemotherapy alone, and LTX-315 + chemotherapy.

-

Treatment Administration:

-

LTX-315: Administer intratumorally as described in Protocol 1 (e.g., 0.5 mg daily for 3 days for 4T1 breast cancer model).[11]

-

Chemotherapy: Administer the chemotherapeutic agent according to its established protocol (e.g., intravenous injection of doxorubicin).

-

Combination Group: Administer both LTX-315 and the chemotherapeutic agent. The timing of administration should be carefully considered to maximize potential synergy.

-

-

Efficacy and Immunological Assessment: Follow steps 7 and 8 from Protocol 1.

Conclusion

LTX-315 is a promising immunotherapeutic agent with a well-defined mechanism of action. The provided data and protocols offer a foundation for researchers to explore its efficacy in various preclinical cancer models, both as a monotherapy and in combination with other anticancer agents. Careful consideration of the tumor model, dosage, and administration schedule is crucial for obtaining robust and reproducible results.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. LTX-315 and adoptive cell therapy using tumor-infiltrating lymphocytes generate tumor specific T cells in patients with metastatic soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. lytixbiopharma.com [lytixbiopharma.com]

- 5. Frontiers | LTX-315 triggers anticancer immunity by inducing MyD88-dependent maturation of dendritic cells [frontiersin.org]

- 6. Oncolytic peptide LTX-315 induces an immune-mediated abscopal effect in a rat sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The oncolytic peptide LTX-315 triggers immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]